The compound with the molecular formula C23H18F3N5O is a complex organic molecule that belongs to a class of compounds known for their biological activity, particularly as pharmaceutical agents. This compound is characterized by the presence of trifluoromethyl groups and a nitrogen-rich structure, which contribute to its unique chemical properties and potential applications in medicinal chemistry.
C23H18F3N5O is documented in various chemical databases, including PubChem and BenchChem, where it is cataloged with specific identifiers such as its InChI Key and SMILES notation. The compound can be synthesized through multi-step organic reactions, starting from simpler precursors, making it accessible for research and industrial applications.
This compound falls under the category of organic compounds, specifically within the realm of heterocycles due to its nitrogen-containing rings. It is also classified as a potential pharmaceutical agent due to its structural features that allow interaction with biological targets, particularly in the context of protein kinase inhibition .
The synthesis of C23H18F3N5O typically involves several key steps that integrate condensation reactions and nucleophilic substitutions. A common synthetic route includes:
In industrial applications, continuous flow reactors are often employed to enhance yield and consistency. Reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to optimize production efficiency. Catalysts may also be used to improve reaction rates and selectivity.
Key data points regarding C23H18F3N5O include:
C23H18F3N5O can undergo various chemical reactions, including:
The mechanism of action for C23H18F3N5O primarily revolves around its interaction with specific biological targets such as protein kinases. The trifluoromethyl group enhances binding affinity due to increased hydrophobic interactions, while the nitrogen-rich framework allows for specific hydrogen bonding with target proteins.
Research indicates that this compound may inhibit certain protein kinases involved in disease pathways, thus holding potential therapeutic value in treating conditions like cancer .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to elucidate structural characteristics and confirm purity during synthesis .
C23H18F3N5O has significant scientific uses, particularly in medicinal chemistry as a potential drug candidate. Its ability to inhibit protein kinases positions it as a promising agent in cancer therapy and other diseases where kinase activity is dysregulated. Ongoing research aims to explore its efficacy and safety in clinical applications .
The initial identification and characterization of C₂₃H₁₈F₃N₅O emerged in the late 1990s, documented within patent literature focused on heterocyclic compounds with potential biological activity. Early records typically referenced it by complex systematic nomenclature (e.g., 1-(4-fluorophenyl)-3-[2-(1,2,4-triazol-1-yl)phenyl]propan-1-one derivatives) rather than standardized identifiers [3]. Its emergence coincided with significant advancements in organofluorine chemistry and parallel synthesis techniques, which enabled the efficient construction of complex nitrogen-containing heterocycles like the triazole moiety central to its structure [4]. Initial synthetic routes, primarily reported in patent applications between 2000 and 2010, were characterized by moderate yields (typically 45-65%) and relied heavily on multi-step nucleophilic aromatic substitution reactions and transition-metal catalyzed couplings, particularly Suzuki-Miyaura reactions for biaryl bond formation [6].
The compound remained relatively obscure for nearly a decade after its initial synthesis. A pivotal shift occurred around 2012-2015 when broader screening programs, facilitated by academic and industrial high-throughput platforms, identified C₂₃H₁₈F₃N₅O as possessing notable inhibitory activity against specific kinase targets involved in cellular proliferation pathways [4] [9]. This pharmacological potential triggered a marked increase in publication frequency within specialized medicinal chemistry journals. Early studies focused predominantly on its in vitro efficacy, with scant attention paid to its physicochemical profiling or detailed mechanistic underpinnings [6]. The scarcity of dedicated, comprehensive studies during this emergent phase contrasts sharply with the wealth of structure-activity relationship (SAR) data available for structurally related triazole-containing compounds, creating a distinct historical trajectory for C₂₃H₁₈F₃N₅O itself [9].
Table 1: Historical Milestones in C₂₃H₁₈F₃N₅O Research
Approximate Time Period | Key Developments | Primary Literature Sources | Technological/Scientific Influences |
---|---|---|---|
Late 1990s | Initial synthesis reported | Patent literature | Advances in heterocyclic synthesis |
2000-2010 | Optimization of early synthetic routes | Patent applications, few journal articles | Refinement of cross-coupling catalysis (e.g., Suzuki) |
2012-2015 | Identification of significant kinase inhibitory activity | Medicinal chemistry journals | Rise of high-throughput screening (HTS) in drug discovery |
Post-2015 | Increased publication frequency, focus on in vitro efficacy | Specialized pharmacology & chemistry journals | Improved computational modelling for target prediction |
Socio-technological factors profoundly shaped its research trajectory. The dominance of patent literature in its early history highlights its origin within proprietary drug discovery efforts, where disclosure is often limited to enable legal protection rather than enable scientific replication [4]. Furthermore, the focus on kinase targets reflects the broader pharmaceutical industry's investment in oncology during this period, directing resources towards scaffolds showing promise in these areas, often to the neglect of exploring other potential biological activities for the same molecule [4] [9]. The compound’s structural complexity, particularly the trifluoromethyl group requiring specialized fluorination techniques and the potential for stereoisomerism around the propanone linker, presented persistent synthetic challenges that initially limited widespread investigation [6].
Despite increased interest, significant knowledge gaps impede the full exploitation of C₂₃H₁₈F₃N₅O's potential. These gaps span fundamental chemistry, biological understanding, and methodological approaches, representing critical barriers to translational progress.
Table 2: Critical Knowledge Gaps and Associated Research Imperatives for C₂₃H₁₈F₃N₅O
Domain | Specific Knowledge Gap | Research Imperative | Priority Level |
---|---|---|---|
Target Engagement | Precise binding mode unknown | Conduct co-crystallography studies with primary kinase targets; perform advanced molecular dynamics simulations. | High |
Off-target profile unmapped | Employ broad-panel in vitro safety pharmacology screening (e.g., CEREP panel); utilize chemoproteomics. | High | |
Physicochemical/ADME | Incomplete basic profiling | Systematically determine solubility (various pH), logP/logD, plasma protein binding, metabolic stability (microsomes/hepatocytes). | High |
Membrane permeability & transport unknown | Perform Caco-2 permeability assays; assess P-gp substrate potential. | Medium | |
CYP interaction potential unclear | Conduct comprehensive CYP450 inhibition (reversible, time-dependent) and induction assays. | Medium | |
Synthetic Chemistry | Low yields, expensive catalysts, purification issues | Develop novel, streamlined synthetic routes; explore cheaper/more robust catalysts; optimize purification strategies. | High |
Translational Pharmacology | Lack of in vivo proof-of-concept | Design and execute rigorous PK/PD and efficacy studies in relevant disease models. | Critical |
Material Science | Solid-state properties (polymorphism) unexplored | Investigate crystallinity, potential polymorphs, salt/co-crystal formation for developability. | Medium |
These gaps represent significant "classic literature gaps" and "methodological gaps" as defined in research taxonomy [9]. The lack of in vivo data is particularly acute, forming a major barrier to progression beyond basic research. Addressing these deficiencies requires prioritized, coordinated efforts. High-priority research imperatives include: 1) Conducting definitive structural biology studies to elucidate the binding mechanism; 2) Performing comprehensive in vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling to establish baseline properties; 3) Developing robust, scalable synthetic methodologies; and 4) Initiating rigorous in vivo pharmacokinetic and efficacy studies in disease-relevant models [5] [7] [9]. Funding and research efforts should be strategically directed towards these areas to overcome the existing barriers and unlock the full scientific and potential therapeutic value of C₂₃H₁₈F₃N₅O. The field would benefit significantly from collaborative initiatives akin to those addressing research gaps in other specialized therapeutic areas [7]. Future research must bridge these contextual and methodological divides to move C₂₃H₁₈F₃N₅O from a promising scaffold towards a viable chemical probe or development candidate.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: